(S)-4-Benzyl-3-propionyloxazolidin-2-one
(S)-4-Benzyl-3-propionyloxazolidin-2-one
Brand Name:
Vulcanchem
CAS No.:
101711-78-8
VCID:
VC21135242
InChI:
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
SMILES:
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Molecular Formula:
C13H15NO3
Molecular Weight:
233.26 g/mol
(S)-4-Benzyl-3-propionyloxazolidin-2-one
CAS No.: 101711-78-8
Cat. No.: VC21135242
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101711-78-8 |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | (4S)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 |
| Standard InChI Key | WHOBYFHKONUTMW-NSHDSACASA-N |
| Isomeric SMILES | CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
| SMILES | CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
| Canonical SMILES | CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator